molecular formula C6H6ClNO3S B14333450 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride CAS No. 97928-60-4

7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride

Cat. No.: B14333450
CAS No.: 97928-60-4
M. Wt: 207.64 g/mol
InChI Key: NJPALMCBMNMZKC-UHFFFAOYSA-N
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Description

7-Oxo-6-azabicyclo[320]hept-3-ene-6-sulfonyl chloride is a bicyclic compound with a unique structure that includes a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride typically involves the base-catalyzed addition of thiols to 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates. This reaction produces adducts of the saturated nucleus, which can be stereospecifically oxidized to α-chlorosulphoxides and then dehydrochlorinated to form the desired sulfonyl chloride compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or thiol.

    Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides, sulfonates, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and sulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to inhibit enzymes and disrupt biological pathways, making it useful in medicinal chemistry and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-6-azabicyclo[32This sets it apart from other similar compounds that may lack this functional group .

Properties

97928-60-4

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

7-oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO3S/c7-12(10,11)8-5-3-1-2-4(5)6(8)9/h1,3-5H,2H2

InChI Key

NJPALMCBMNMZKC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(=O)N2S(=O)(=O)Cl

Origin of Product

United States

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